3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
The compound “3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7-ones . These compounds have been reported to have various medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxo-pyrido-[2,3-d]pyrimidin-4(3H)-one involved a solution of 6-amino-2,3-dihydro-2-thioxo-pyrimidin-4(1 H )-one and chalcone 1 in dimethylformamide being refluxed for 15 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Infrared spectroscopy (IR) and Nuclear Magnetic Resonance spectroscopy (NMR) . For instance, the IR spectrum of a similar compound showed peaks at 3,375, 3,100 (2NH), and 1,701 (C=O) cm-1. The 1H NMR spectrum (in DMSO-d6) showed signals at various chemical shifts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of a related compound involved the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound was found to be a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Synthesis and Antimicrobial Applications
A study by Farghaly and Hassaneen (2013) demonstrated the synthesis of new derivatives closely related to the specified compound, showing excellent antimicrobial activities against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents Farghaly & Hassaneen, 2013.
Methodologies for Compound Synthesis
Sun, Chen, and Yang (2011) developed a solution-phase parallel synthetic method to rapidly prepare 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, showcasing a versatile approach to synthesizing such compounds. This method emphasizes the importance of efficient synthesis techniques in producing novel compounds for further applications Sun, Chen, & Yang, 2011.
Structural Analysis and Material Science
The crystal structure of related compounds has been analyzed, providing insight into the molecular configuration and potential for material science applications. One study highlighted the crystal structure of a closely related compound, underscoring the relevance of structural analysis in understanding compound properties Hu et al., 2011.
Potential in Fluorescence Imaging and Materials Science
Eltyshev et al. (2018) described the synthesis of derivatives with good photophysical characteristics, suggesting applications as organic fluorophores in fluorescence imaging and materials science. This highlights the versatility of such compounds beyond biomedical applications Eltyshev et al., 2018.
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle at the G1 phase . As a result, the compound effectively inhibits cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway. CDK2 normally interacts with cyclin A2, triggering the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, leading to apoptosis within cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYPLFTEIYDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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